1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
CAS No.: 956439-93-3
Cat. No.: VC5046245
Molecular Formula: C12H19N3O4S
Molecular Weight: 301.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956439-93-3 |
|---|---|
| Molecular Formula | C12H19N3O4S |
| Molecular Weight | 301.36 |
| IUPAC Name | 1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H19N3O4S/c1-3-15-9(2)11(8-13-15)20(18,19)14-6-4-10(5-7-14)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17) |
| Standard InChI Key | SFTHHJOKHDTDIK-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s core structure consists of two heterocyclic systems:
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Pyrazole ring: Substituted with ethyl and methyl groups at the 1- and 5-positions, respectively.
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Piperidine ring: Functionalized with a sulfonyl group at the 1-position and a carboxylic acid group at the 4-position .
The sulfonyl bridge (-SO₂-) enhances polarity and potential hydrogen-bonding interactions, while the carboxylic acid group introduces acidity (pKa ≈ 4–5), influencing solubility and reactivity .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Preparation
Synthetic Pathways
Synthesis typically involves sequential reactions:
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Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
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Sulfonylation: Reaction of the pyrazole intermediate with a sulfonyl chloride under basic conditions.
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Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or oxidation of alcohols.
Exact protocols remain proprietary, but analogous compounds (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid, CAS 1023930-69-9) suggest the use of dichloromethane or THF as solvents and triethylamine as a base .
Challenges in Optimization
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Low yield: Multi-step synthesis often results in cumulative inefficiencies.
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Purification difficulties: Polar functional groups complicate chromatographic separation.
Biological Activity and Applications
Preclinical Oncology Studies
The compound has shown inhibitory activity in cancer cell lines, potentially targeting kinases or proteases involved in tumor proliferation. Mechanistic studies are pending, but its sulfonyl group may engage catalytic residues in enzyme active sites .
Enzyme Modulation
Preliminary assays indicate weak inhibition of carbonic anhydrase (IC₅₀ > 10 µM) and cyclooxygenase-2 (COX-2), though structure-activity relationships remain unexplored.
Table 2: Biological Activities of Related Compounds
Related Derivatives and Analogues
Dihydrochloride Salt
The dihydrochloride form (CID 90484276) exhibits improved aqueous solubility due to protonation of the piperidine nitrogen, with a molecular weight of 324.2 g/mol . This salt is preferred in formulation studies but requires stability testing under humid conditions .
Structural Analogues
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1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 925200-03-9): Additional methyl groups on the pyrazole ring enhance lipophilicity (LogP = 2.02 vs. 1.45 for the parent compound) .
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1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: Simplified alkyl substitution reduces metabolic stability but retains enzyme affinity.
Table 3: Comparative Analysis of Analogues
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| 956439-93-3 (Parent) | C₁₂H₁₉N₃O₄S | 301.36 | 1.45 |
| 925200-03-9 | C₁₃H₂₁N₃O₄S | 315.39 | 2.02 |
| 90484276 (Dihydrochloride) | C₁₃H₂₃Cl₂N₃O₂ | 324.20 | N/A |
Future Research Directions
Synthesis Optimization
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Catalyst screening: Evaluate palladium or organocatalysts to improve sulfonylation yields.
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Green chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Biological Profiling
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Target identification: Use computational docking (e.g., AutoDock Vina) to predict protein targets.
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In vivo studies: Assess pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration.
Industrial Applications
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Coordination chemistry: Explore metal complexes for catalytic or antimicrobial uses.
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Polymer science: Incorporate into sulfonated polymers for ion-exchange membranes.
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